N-(4-acetylphenyl)-N'-(4-fluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-(4-fluorophenyl)thiourea, also known as AFTU, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. AFTU is a thiourea derivative that has a unique chemical structure, which makes it a promising candidate for a wide range of applications.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-N'-(4-fluorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cells. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. This compound has also been shown to inhibit the activity of certain proteins, such as heat shock proteins, which are involved in various cellular processes, including protein folding and stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that this compound can induce cell death in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of specific enzymes and proteins. In vivo studies have shown that this compound can reduce tumor growth in mice, improve cognitive function in rats, and enhance the immune response in chickens.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-N'-(4-fluorophenyl)thiourea has several advantages and limitations for lab experiments. One advantage is its broad range of potential applications in various fields, which makes it a versatile compound for research. Another advantage is its unique chemical structure, which makes it a promising candidate for the development of new drugs and materials. However, this compound also has limitations, such as its low solubility in water and its potential toxicity to cells and organisms. These limitations must be taken into account when designing experiments and interpreting results.
Zukünftige Richtungen
There are several future directions for the research on N-(4-acetylphenyl)-N'-(4-fluorophenyl)thiourea. One direction is the development of new drugs and therapies based on this compound's anti-tumor and anti-inflammatory properties. Another direction is the exploration of this compound's potential use in agriculture, particularly in the development of new pesticides and fungicides. Additionally, the development of new materials based on this compound's unique chemical structure is also a promising direction for future research. Overall, the research on this compound has the potential to lead to significant advancements in various fields, and further studies are needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis method of N-(4-acetylphenyl)-N'-(4-fluorophenyl)thiourea involves the reaction between 4-acetylphenyl isothiocyanate and 4-fluoroaniline. The reaction is carried out in a solvent, such as ethanol or acetone, at a specific temperature and pressure. The reaction mixture is then purified using various techniques, such as column chromatography or recrystallization, to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and proper handling of chemicals.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-(4-fluorophenyl)thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to have herbicidal and fungicidal properties, which can be used to control pests and diseases in crops. This compound has also been studied for its potential use in the development of new materials, such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-(4-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c1-10(19)11-2-6-13(7-3-11)17-15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXIURVMXPJQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.